molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3020289
CAS No.: 938007-41-1
M. Wt: 254.245
InChI Key: HKDDIQAZXUABSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown

Mode of Action

It is likely that the compound interacts with its targets via non-covalent interactions

Pharmacokinetics

Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.

Result of Action

Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • 5-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Uniqueness

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the phenyl group at the 3-position provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDIQAZXUABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.